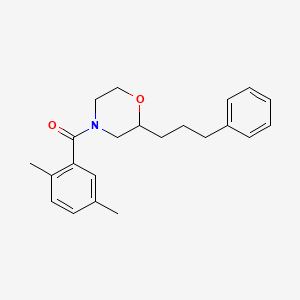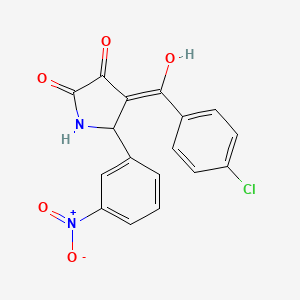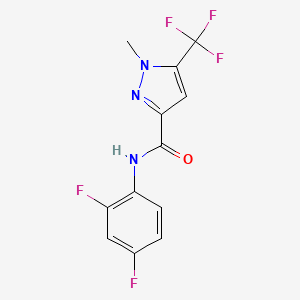
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine, also known as DPH, is a chemical compound that belongs to the family of morpholine derivatives. This compound has been extensively studied due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine is not fully understood. However, it has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. The binding of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has also been shown to reduce the activity of nociceptive neurons, leading to its analgesic effects. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
実験室実験の利点と制限
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a valuable tool to study the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has a long half-life, which allows for prolonged exposure to the sigma-1 receptor. However, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has several limitations for lab experiments. It has poor water solubility, which makes it difficult to administer in vivo. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several future directions for the study of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. One direction is to further elucidate the mechanism of action of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine at the molecular level. Another direction is to develop more potent and selective sigma-1 receptor agonists based on the structure of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine could be further studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine could be studied for its potential use as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
合成法
The synthesis of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethylbenzoyl chloride with 3-phenylpropanol in the presence of a base to form the intermediate 2-(3-phenylpropyl)benzoyl chloride. The second step involves the reaction of the intermediate with morpholine in the presence of a base to form 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. The purity of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine can be improved by recrystallization.
科学的研究の応用
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been used as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
特性
IUPAC Name |
(2,5-dimethylphenyl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-11-12-18(2)21(15-17)22(24)23-13-14-25-20(16-23)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGGNMJRUSXJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)

![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)


![(4S)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5440324.png)
![3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5440336.png)
![N-(4-{[(2,2-dimethyl-1,3-benzodioxol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5440344.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5440351.png)